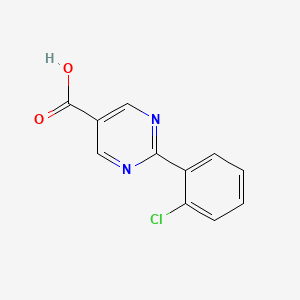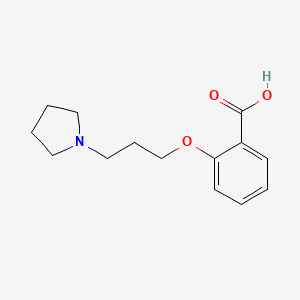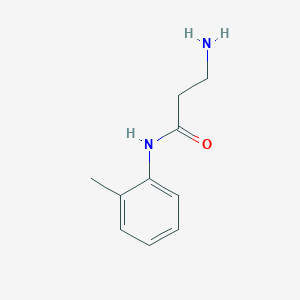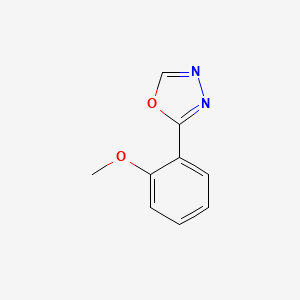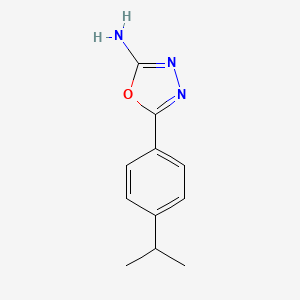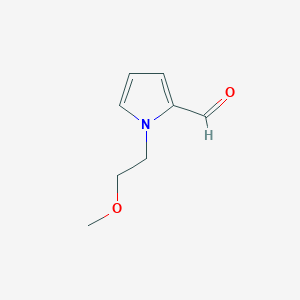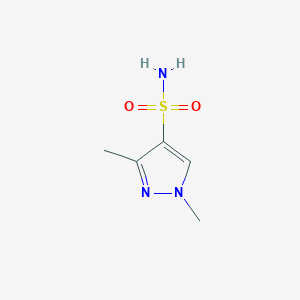
1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
1,3-Dimethyl-1H-pyrazole-4-sulfonamide, also known by its chemical formula C5H9N3O2S , is an organic compound. Its CAS number is 88398-53-2 . The compound consists of a pyrazole ring with two methyl groups (1,3-dimethyl) and a sulfonamide functional group attached to it .
Molecular Structure Analysis
The molecular structure of this compound comprises a pyrazole core with two methyl groups (1,3-dimethyl) and a sulfonamide (-SO2NH2) substituent. The arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including substitution, addition, or condensation reactions. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Inhibitors of Enzymes
1,3-Dimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit significant activity as inhibitors of various enzymes. For instance, pyrazoline benzensulfonamides have been studied for their inhibitory effects on human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds showed effective inhibition with low cytotoxicity, suggesting potential for therapeutic applications (Ozmen Ozgun et al., 2019).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of this compound compounds. A study demonstrated the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, highlighting a novel 1,3-sulfonyl shift, critical in the transformation process (Zhu et al., 2013).
Biological Activity
Sulfonamide derivatives, including this compound, are promising targets for finding new substances with specific biological activity. They are widely used as inhibitors of carbonic anhydrases involved in various biochemical processes (Komshina et al., 2020).
Antimicrobial and Antioxidant Activity
Studies have also shown that certain sulfonamide derivatives possess antimicrobial and antioxidant activities. For instance, some pyrazole-based sulfonamide derivatives have exhibited significant antimicrobial and antioxidant activities in vitro (Badgujar et al., 2018).
Development of Novel Medicinal Compounds
The synthesis and evaluation of sulfonamide derivatives have contributed to the development of novel medicinal compounds. For example, a study involving the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides used a sulfur-functionalized aminoacrolein derivative. This work demonstrated the efficient synthesis of pyrazole-4-sulfonamides, expanding the potential for rapid access to other heterocyclic sulfonyl fluorides (Tucker et al., 2015).
Antiproliferative Activities
Some pyrazole-sulfonamide derivatives have been studied for their antiproliferative activities against various cell lines. For instance, certain derivatives showed cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against certain cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that sulfonamides typically act as competitive inhibitors of enzymes, which could suggest a similar mechanism for this compound .
Pharmacokinetics
It’s known that the compound is soluble in dmso and methanol, which could influence its bioavailability .
Result of Action
Related compounds have been shown to exhibit antiproliferative activity, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents for optimal stability . Its solubility in water and organic solvents like DMSO and methanol could also influence its action and efficacy .
Safety and Hazards
Zukünftige Richtungen
Research on 1,3-Dimethyl-1H-pyrazole-4-sulfonamide should explore its potential applications, such as medicinal properties, catalysis, or material science. Investigate its interactions with biological targets and evaluate its efficacy in relevant assays. Additionally, consider modifications to enhance its properties or develop derivatives with improved characteristics .
Biochemische Analyse
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with carbonic anhydrase isoenzymes, where this compound acts as an inhibitor . This inhibition affects the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is essential for maintaining acid-base balance in tissues. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound exhibits antiproliferative activity against certain cancer cell lines, such as HeLa and C6 cells . The modulation of cell signaling pathways by this compound can lead to alterations in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of carbonic anhydrase isoenzymes, which disrupts the enzyme’s catalytic activity . This inhibition is achieved through the binding of the sulfonamide group to the active site of the enzyme, preventing the hydration of carbon dioxide. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase activity, resulting in persistent alterations in cellular function . These findings highlight the importance of considering the temporal aspects of this compound’s effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit therapeutic effects, such as antiproliferative activity against cancer cells, without causing significant toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The primary metabolic pathway for this compound involves its biotransformation by liver enzymes, leading to the formation of metabolites that are subsequently excreted . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, facilitated by transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects . The localization of this compound within these subcellular compartments can impact its activity and function, highlighting the importance of understanding its distribution at the subcellular level .
Eigenschaften
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRVLUHFKWHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283822 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-53-2 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





